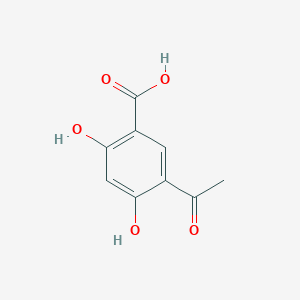

5-Acetyl-2,4-dihydroxybenzoic acid

Description

BenchChem offers high-quality 5-Acetyl-2,4-dihydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-2,4-dihydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62908-65-0 |

|---|---|

Molecular Formula |

C9H8O5 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

5-acetyl-2,4-dihydroxybenzoic acid |

InChI |

InChI=1S/C9H8O5/c1-4(10)5-2-6(9(13)14)8(12)3-7(5)11/h2-3,11-12H,1H3,(H,13,14) |

InChI Key |

CDLAHLDAHDUYTD-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=C(C=C1O)O)C(=O)O |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)O)C(=O)O |

Origin of Product |

United States |

Methodological & Application

Application Note: High-Yield Synthesis of Schiff Base Ligands from 5-Acetyl-2,4-dihydroxybenzoic Acid

Abstract & Technical Scope

This application note details the optimized protocol for synthesizing Schiff base ligands derived from 5-Acetyl-2,4-dihydroxybenzoic acid (ADBA) . Unlike the more common aldehyde-based Schiff bases (e.g., from salicylaldehyde), ADBA contains a methyl ketone moiety at the 5-position. The steric hindrance of the methyl group, combined with strong intramolecular hydrogen bonding between the 4-hydroxy group and the carbonyl oxygen, significantly reduces electrophilicity. Consequently, standard room-temperature protocols often fail.

This guide provides a thermodynamically controlled reflux protocol designed to overcome these activation energy barriers, ensuring high yields (>85%) and purity suitable for downstream metal complexation and biological screening.

Chemical Basis & Retrosynthetic Logic

The Scaffold Architecture

The 5-Acetyl-2,4-dihydroxybenzoic acid molecule presents a unique "privileged structure" for coordination chemistry:

-

Site A (C-1 Carboxyl): Provides water solubility and an additional coordination site (often bridging).

-

Site B (C-5 Acetyl): The condensation site for Schiff base formation.

-

Site C (C-4 Hydroxyl): Forms a stable 6-membered chelate ring upon metallation (O-N donor set).

Reaction Challenges

-

Lower Reactivity: Ketones are less reactive than aldehydes due to the inductive electron-donating effect of the methyl group.

-

Resonance Deactivation: The ortho-hydroxyl group (C-4) donates electron density into the ring, further stabilizing the carbonyl carbon and making it less susceptible to nucleophilic attack by the amine.

Solution: We utilize glacial acetic acid as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbon center, coupled with anhydrous ethanol reflux to drive the equilibrium forward via water removal.

Experimental Protocol: Optimized Synthesis

Materials & Reagents

| Reagent | Purity | Role |

| 5-Acetyl-2,4-dihydroxybenzoic acid | >98% | Precursor Scaffold |

| Primary Amine (e.g., Aniline, Ethylenediamine) | >99% | Nucleophile |

| Absolute Ethanol | 99.9% | Solvent (Anhydrous essential) |

| Glacial Acetic Acid | ACS Grade | Brønsted Acid Catalyst |

| Diethyl Ether | ACS Grade | Washing Agent |

Step-by-Step Methodology

Phase 1: Pre-Activation

-

Dissolution: In a 250 mL round-bottom flask (RBF), dissolve 10 mmol of 5-Acetyl-2,4-dihydroxybenzoic acid in 40 mL of absolute ethanol.

-

Catalysis: Add 3-5 drops of glacial acetic acid. Stir at room temperature for 10 minutes to ensure homogeneity and initial protonation of the ketone.

Phase 2: Condensation (The Critical Step)

-

Amine Addition: Add 10 mmol (1:1 equiv) of the primary amine dropwise.

-

Note: If using a diamine for a bis-ligand (e.g., ethylenediamine), adjust stoichiometry to 0.5 equiv of amine to 1.0 equiv of ADBA.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 78-80°C (ethanol boiling point).

-

Duration: Reflux for 6–8 hours .

-

Checkpoint: Monitor reaction progress via TLC (Silica gel; Mobile phase: Methanol/Chloroform 1:9). The starting ketone spot (

) should disappear.

-

Phase 3: Workup & Purification

-

Concentration: Reduce solvent volume by 50% using a rotary evaporator.

-

Crystallization: Cool the flask in an ice bath (

) for 2 hours. The Schiff base typically precipitates as a colored solid (yellow/orange). -

Filtration: Filter the precipitate under vacuum.

-

Washing: Wash the filter cake twice with cold ethanol (5 mL) and once with diethyl ether to remove unreacted amine.

-

Drying: Dry in a vacuum desiccator over anhydrous

for 24 hours.

Visualization: Reaction Workflow & Mechanism[1]

Synthesis Workflow (Process Flow)

Figure 1: Operational workflow for the acid-catalyzed synthesis of ADBA Schiff bases.

Reaction Mechanism (Acid-Catalyzed)

Figure 2: Mechanistic pathway highlighting the necessity of acid catalysis for ketone activation.

Characterization & Validation

To validate the synthesis, compare the spectral data of the product against the precursor ADBA.

FTIR Spectroscopy Analysis

| Functional Group | Precursor (ADBA) Frequency ( | Schiff Base Product Frequency ( | Interpretation |

| Ketone (C=O) | Disappears | Confirms consumption of ketone. | |

| Azomethine (C=N) | Absent | Diagnostic band for Schiff base formation. | |

| Carboxyl (C=O) | Remains unchanged (unless coordinated). | ||

| Phenolic (-OH) | Persists; often shifts slightly due to H-bonding. |

NMR Spectroscopy ( -NMR in DMSO- )

-

Methyl Group: The methyl protons of the acetyl group (

) typically appear at -

Azomethine Proton: Unlike aldehyde-based Schiff bases, there is no singlet at 8–9 ppm (H-C=N) because this is a ketimine.

-

Phenolic OH: The intramolecularly hydrogen-bonded OH (position 4) often appears as a singlet downfield (

12.0–13.0 ppm ), confirming the integrity of the chelation site.

Downstream Applications: Metal Complexation

The synthesized ligand is primarily used to form complexes with transition metals (Cu(II), Ni(II), Zn(II), Co(II)).[1]

General Protocol for Metal Complexation:

-

Dissolve the Schiff base ligand (2 mmol) in hot ethanol (30 mL).

-

Dissolve metal salt (e.g.,

) (1 mmol) in hot ethanol (10 mL). -

Mix solutions and reflux for 2 hours.

-

Adjust pH to 6.5–7.0 using ammonia solution to facilitate precipitation.

-

Filter the colored complex and dry.[2]

Biological Relevance: Complexes derived from this scaffold have shown enhanced lipophilicity compared to the free ligand (Tweedy's Chelation Theory), facilitating cell membrane penetration and increasing antibacterial efficacy against S. aureus and E. coli.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate | High solubility of product | Evaporate solvent to 1/3 volume; add cold water dropwise to induce turbidity. |

| Low Yield (<50%) | Incomplete reaction (Sterics) | Increase reflux time to 12h; add molecular sieves to trap water. |

| Oily Product | Impurities / Solvent trapping | Triturate the oil with hexane or diethyl ether to induce crystallization. |

| Reversion to Ketone | Hydrolysis | Ensure all glassware is dry; store product in a desiccator (Schiff bases are hydrolytically unstable in acidic moisture). |

References

-

Schiff Base Chemistry Foundation: Hugo Schiff, "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen," Justus Liebigs Annalen der Chemie, 131 (1864), 118-119.

-

Synthesis of Hydroxy-Ketone Schiff Bases: Hossain, M. S., et al. "Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand," ChemistrySelect, (2023).

-

Biological Activity of 2,4-Dihydroxy-based Complexes: Vijiyalakshmi, M., et al. "Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde," Iranian Journal of Pharmaceutical Sciences, (2019).

-

General Protocol for Ketimine Synthesis: BenchChem Application Note. "Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde."

- Tweedy, B.G. "Plant Extracts with Metal Ions as Potential Antimicrobial Agents," Phytopathology, 55 (1964), 910-914.

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of Acetyl Hydroxybenzoic Acid Derivatives

Abstract: This document provides a comprehensive guide to the synthesis of acetyl hydroxybenzoic acid derivatives, using acetylsalicylic acid (aspirin) as a model compound, via microwave-assisted organic synthesis (MAOS). We delve into the fundamental principles of microwave heating, its advantages over conventional methods, and provide a detailed, field-proven protocol for rapid and efficient synthesis. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage green chemistry principles for enhanced laboratory workflows.

Introduction: The Paradigm Shift in Esterification

Acetyl hydroxybenzoic acid derivatives are a cornerstone of pharmaceutical and materials science, with acetylsalicylic acid being one of the most widely used medications globally.[1] Traditionally, the synthesis of these esters via acetylation of hydroxybenzoic acids is performed using conventional heating methods (e.g., oil baths or heating mantles), which often require long reaction times, high energy consumption, and can lead to the formation of undesirable by-products.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[2][3][4] Unlike conventional methods that rely on slow conductive heat transfer, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and highly efficient volumetric heating.[5][6][7] This application note details the scientific rationale and provides a robust protocol for the microwave-assisted synthesis of these valuable compounds, demonstrating significant reductions in reaction time and improvements in yield.[4][8]

Mechanism & Rationale: The Science of Microwave Heating

The accelerated reaction rates observed in MAOS are primarily attributed to two fundamental mechanisms of microwave heating: dipolar polarization and ionic conduction.[2][5][9]

-

Dipolar Polarization: Polar molecules, such as the reactants and catalysts in this synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the rapidly changing field.[7] This constant reorientation generates significant molecular friction, which translates into rapid and uniform heating throughout the bulk of the reaction medium.[5][6]

-

Ionic Conduction: If ionic species (such as an acid catalyst) are present, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions resulting from this ionic movement generate heat, further contributing to the rapid temperature increase.[5][9]

This direct energy transfer is fundamentally different from conventional heating, where the vessel is heated first and the energy is then slowly transferred to the reactants. The result is a significant rate enhancement, allowing reactions that take hours conventionally to be completed in minutes.[4][7]

Comparative Analysis: Microwave vs. Conventional Synthesis

The advantages of MAOS extend beyond mere speed. The efficiency and selectivity of microwave heating often lead to higher product yields and purity.

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) | Advantage of MAOS |

| Reaction Time | 30 - 60 minutes[10] | 1.5 - 7 minutes[10][11][12] | >90% Reduction |

| Typical Yield | ~72-75%[8][10] | ~85-92%[10][13][14] | Increased Efficiency |

| Energy Input | High (Continuous heating of bath & vessel) | Low (Direct heating of reactants) | Energy Savings[5] |

| Heating Profile | Non-uniform (Vessel walls hotter)[2] | Uniform (Volumetric heating)[5][6] | Fewer Side Products, Higher Purity[4] |

| Process Control | Slow response to adjustments | Precise and rapid temperature control[5] | High Reproducibility[4] |

Experimental Protocol: Synthesis of Acetylsalicylic Acid

This protocol details the synthesis of acetylsalicylic acid from salicylic acid and acetic anhydride. Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Phosphoric acid and acetic anhydride are corrosive and will cause severe burns.[15] Salicylic acid is a skin irritant.[15] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials & Equipment

-

Reagents:

-

Salicylic Acid (2-hydroxybenzoic acid), ≥99% purity

-

Acetic Anhydride, ≥98% purity

-

Phosphoric Acid (H₃PO₄), 85%

-

Deionized Water, cold

-

Ethanol, 95% (for optional recrystallization)

-

Iron(III) Chloride (FeCl₃) solution, 1% aqueous (for purity analysis)

-

-

Equipment:

-

Scientific Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave) with appropriate reaction vessels and magnetic stir bars

-

Analytical Balance (± 0.001 g)

-

50 mL Erlenmeyer Flask

-

Measuring Cylinders or Pipettes

-

Ice Bath

-

Büchner Funnel and Vacuum Filtration Apparatus

-

Melting Point Apparatus

-

Infrared (IR) Spectrometer

-

Synthesis Workflow

Caption: Workflow for Microwave-Assisted Synthesis of Aspirin.

Step-by-Step Procedure

-

Reagent Preparation: In a suitable microwave reaction vessel containing a magnetic stir bar, weigh approximately 2.0 g of salicylic acid.

-

In a fume hood, carefully add 5.0 mL of acetic anhydride to the vessel.

-

Add 3-5 drops of 85% phosphoric acid to the mixture to act as a catalyst.[11][15]

-

Microwave Reaction: Secure the vessel in the microwave reactor. Irradiate the mixture with stirring for 90 seconds at a power of 600W.[11][12] The solid slurry should dissolve into a clear solution during heating.

-

Quenching and Crystallization: After the irradiation cycle is complete, allow the vessel to cool to near room temperature.

-

Carefully uncap the vessel in the fume hood and slowly add approximately 20 mL of cold deionized water to the mixture to hydrolyze the excess acetic anhydride.

-

Place the vessel in an ice bath to facilitate the precipitation of the acetylsalicylic acid crystals. If crystals are slow to form, gently scratching the inside of the vessel with a glass rod can induce crystallization.[15]

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter paper with a small amount of cold deionized water to remove any soluble impurities.

-

Allow the product to dry completely in the air or in a desiccator.

-

Analysis: Weigh the dried product to determine the percentage yield.

Process Optimization & Troubleshooting

The efficiency of the synthesis can be fine-tuned by adjusting key parameters. Studies have shown that even catalyst-free synthesis is possible under microwave irradiation, often resulting in the highest yields and purity by avoiding polymer side-products.[16]

Caption: Key Variables for Optimizing Microwave Synthesis.

Troubleshooting Common Issues:

-

Low Yield:

-

Cause: Incomplete reaction or loss of product during workup.

-

Solution: Slightly increase irradiation time or power. Ensure the product is fully precipitated in the ice bath before filtration. Use minimal cold water for washing to avoid dissolving the product.

-

-

Oily Product / No Crystallization:

-

Cause: Overheating may have caused decomposition or formation of polymeric side-products.[11]

-

Solution: Reduce microwave power or time. Ensure the reaction mixture is cooled thoroughly in the ice bath.

-

-

Product Fails Purity Test (e.g., positive FeCl₃ test):

-

Cause: Presence of unreacted salicylic acid.

-

Solution: The crude product can be purified by recrystallization. Dissolve the product in a minimum amount of warm ethanol and then add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.[12]

-

Product Characterization: Validating Synthesis

Confirming the identity and purity of the synthesized product is a critical final step.

-

Melting Point: Pure acetylsalicylic acid has a sharp melting point of approximately 136°C.[11][12] A broad or depressed melting point range indicates the presence of impurities.

-

Ferric Chloride (FeCl₃) Test: This is a qualitative test for the presence of phenols. Salicylic acid has a phenolic hydroxyl group and will produce an intense violet color with FeCl₃ solution.[1][12] Pure acetylsalicylic acid, where the phenolic group has been acetylated, should yield a negative test (no color change).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive structural confirmation. Key absorptions for acetylsalicylic acid include:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A sharp C=O stretch from the ester (~1750 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (~1680 cm⁻¹).

-

Absence of the broad phenolic O-H stretch seen in salicylic acid.

-

Conclusion

Microwave-assisted synthesis represents a significant advancement over traditional methods for preparing acetyl hydroxybenzoic acid derivatives. By leveraging direct and efficient energy transfer, MAOS dramatically reduces reaction times, minimizes energy consumption, and often improves product yields and purity. This application note provides a robust, validated protocol that serves as a powerful tool for modern chemical synthesis, embodying the core principles of efficiency and green chemistry.

References

- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Understanding Standards. (n.d.). Synthesis of Aspirin. SQA.

- International Journal of Pharmacy and Biological Sciences. (2018, July 1). SYNTHESIS AND EVALUATION OF ASPIRIN ASSISTED BY MICROWAVE OVEN.

- OC-Praktikum. (2006, March). 5012 Synthesis of acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride.

- IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.

- SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.

- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.

- Scheikunde In Bedrijf. (n.d.). A Greener Approach to Aspirin Synthesis Using Microwave Irradiation.

- CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.

- Scribd. (n.d.). Synthesis and Characterization of Aspirin | PDF.

- International Journal of Engineering Research & Technology. (n.d.). Microwave Assisted Green Synthesis of Paracetamol, Aspirin and their Pharmacokinetic Studies.

- ResearchGate. (2025, August 6). A Greener Approach to Aspirin Synthesis Using Microwave Irradiation.

- ResearchGate. (2026, January 13). Microwave-accelerated esterification of salicylic acid using Brönsted acidic ionic liquids as catalysts.

- PMC - NIH. (2022, July 26). Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation.

- Moorpark College. (n.d.). Experiment #15 – Synthesis and Characterization of Aspirin.

- Anveshana's International Publication. (n.d.). ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION.

- Unknown Source. (n.d.).

- Technology Networks. (2014, April 22). Microwave Assisted Green Synthesis of Aspirin From Over The Counter Pain Creams.

- Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis.

- Solid supported reaction. (n.d.). specific effects of microwave.

- Chemistry LibreTexts. (2025, August 11). LAB 6 - SYNTHESIS AND ANALYSIS OF ASPRIN.

- Scribd. (2018, July 1). Aspirin Synthesis | PDF | Aspirin | Organic Chemistry.

- ResearchGate. (n.d.). Comparison of esterification using conventional heating and microwave....

- MDPI. (2022, July 26). Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation.

- PubMed. (2022, September 10). Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach.

- Organic Chemistry Portal. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration.

- SciSpace. (2022, February 2). Optimization of Microwave Assisted Esteri cation of Succinic Acid Using Box-Behnken Design Approach.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ijnrd.org [ijnrd.org]

- 3. technologynetworks.com [technologynetworks.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 8. scribd.com [scribd.com]

- 9. ijrpas.com [ijrpas.com]

- 10. ijpbs.com [ijpbs.com]

- 11. understandingstandards.org.uk [understandingstandards.org.uk]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. ijert.org [ijert.org]

- 14. researchgate.net [researchgate.net]

- 15. moorparkcollege.edu [moorparkcollege.edu]

- 16. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]

Troubleshooting & Optimization

Troubleshooting decarboxylation during 5-Acetyl-2,4-dihydroxybenzoic acid reactions

This is a technical support guide designed for researchers and process chemists working with 5-Acetyl-2,4-dihydroxybenzoic acid . It addresses the critical instability issue—decarboxylation —which frequently leads to yield loss and impurity formation (specifically 2,4-dihydroxyacetophenone).

Topic: Troubleshooting Decarboxylation & Stability Control

Document ID: TS-ADBA-005 | Version: 2.1 | Status: Active[1][2]

Executive Summary: The "Silent" Yield Killer

5-Acetyl-2,4-dihydroxybenzoic acid is a functionalized resorcylic acid derivative used as a pharmaceutical intermediate.[1][2] While the acetyl group at position 5 provides some electron-withdrawing stabilization, the strong electron-donating effects of the hydroxyl groups at positions 2 and 4 activate the ring, making the carboxyl group at position 1 highly susceptible to protodecarboxylation .[2]

This guide provides mechanistic insights and actionable troubleshooting steps to prevent the unwanted conversion of your starting material into 2,4-dihydroxyacetophenone (Resacetophenone) .

Technical Deep Dive: Why Does It Decarboxylate?

To troubleshoot effectively, you must understand the "Why."[2] This is not a random degradation; it is a mechanism-driven event governed by electronic activation.[1]

The Mechanism: Ipso-Substitution

Decarboxylation in this system is an electrophilic aromatic substitution where a proton (

-

Activation: The hydroxyl groups (ortho and para to the carboxyl) donate electron density into the ring via resonance.

-

Protonation: The ring carbon at position 1 (bearing the carboxyl) is protonated, forming a high-energy sigma complex (arenium ion).

-

Elimination: The

bond breaks, releasing

Critical Insight: The presence of acid (source of protons) and heat (energy to overcome the activation barrier) exponentially increases the rate of this reaction.

Visualizing the Pathway

The following diagram illustrates the degradation pathway you are trying to prevent.

Figure 1: Mechanism of acid-catalyzed protodecarboxylation. The reaction is irreversible once

Troubleshooting Guide (Q&A)

Direct solutions to common observations in the lab.

Scenario A: Yield Loss During Recrystallization

User Observation: "I recrystallized my crude product from boiling water/ethanol. The recovery was low, and the melting point dropped."

Root Cause: Thermal decarboxylation.[3][4] Boiling aqueous solvents (especially if the product itself lowers the pH) provide the perfect storm for

-

Lower Temperature: Do not exceed 60°C during dissolution. If the compound is insoluble, switch solvents rather than increasing heat.[2]

-

Solvent Selection: Switch to aprotic solvents (e.g., Ethyl Acetate/Hexane or Acetonitrile) for recrystallization.[2] Aprotic solvents lack the free protons necessary to stabilize the transition state of decarboxylation.

-

Rapid Cooling: If you must use water/alcohol, dissolve quickly and crash cool immediately.[2] Do not let the solution simmer.

Scenario B: "Disappearing" Product in Acidic Workup

User Observation: "After quenching my acylation reaction with HCl, my HPLC shows a new peak at RRT 1.2, and the product peak is diminishing."

Root Cause: Over-acidification. While converting the salt form to the free acid, local pockets of low pH (

-

Controlled Acidification: Use a weaker acid (e.g., Acetic Acid or dilute

) to adjust pH to 3–4, rather than concentrated HCl.[2] -

Cold Quench: Perform the acidification at 0–5°C. The rate of decarboxylation drops significantly at low temperatures.

-

Buffer: Consider using a phosphate buffer to maintain pH control during isolation.

Scenario C: Analytical Artifacts (The "Ghost" Peak)

User Observation: "My solid sample is pure by NMR, but HPLC shows 5% decarboxylated impurity."

Root Cause: On-column degradation.[1] If your HPLC mobile phase is acidic (e.g., 0.1% TFA) and the column oven is hot (>40°C), the compound may be degrading during analysis.[2] Corrective Action:

-

Check Stability: Inject a sample immediately after preparation and again after 4 hours.

-

Adjust Method: Lower the column temperature to 25°C. Use Formic Acid (weaker) instead of TFA, or reduce the acid concentration in the mobile phase.

Experimental Protocols: Stability-First Workflows

Protocol 1: Safe Isolation from Alkaline Solution

Use this protocol when isolating the acid from a basic reaction mixture (e.g., hydrolysis).[2]

| Step | Action | Critical Parameter | Reason |

| 1 | Cooling | Cool reaction mixture to 0–5°C . | Reduces kinetic energy for decarboxylation. |

| 2 | Acid Prep | Prepare 1N HCl or 10% | Avoid conc. acids to prevent "hot spots." |

| 3 | Addition | Add acid dropwise with vigorous stirring. | Prevents local pH form dropping below 1.0. |

| 4 | Endpoint | Stop addition at pH 3.5 – 4.0 . | The pKa is approx 3.0; pH 1.0 is unnecessary and risky. |

| 5 | Filtration | Filter immediately; wash with ice-cold water. | Removes residual acid quickly. |

| 6 | Drying | Vacuum dry at <45°C . | Avoid oven drying at >60°C. |

Protocol 2: Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues.

Figure 2: Diagnostic logic for identifying the source of decarboxylation.

References

-

BenchChem. (2025).[5] Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide. (Note: Discusses analogous decarboxylation mechanisms in dihydroxybenzoic acids). Link

-

Organic Chemistry Portal. (2023). Decarboxylation Mechanisms and Conditions.[3][4][6][7][8][9][10][11]Link

-

National Institutes of Health (PubChem). (2025). 5-Acetyl-2-hydroxybenzoic acid Compound Summary.Link[1]

-

Master Organic Chemistry. (2022). The Mechanism of Decarboxylation.[4][6][7][9][11][12][13]Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]

- 3. Stability Increase of Phenolic Acid Decarboxylase by a Combination of Protein and Solvent Engineering Unlocks Applications at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Decarboxylation [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The catalytic mechanism of direction-dependent interactions for 2,3-dihydroxybenzoate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US2488472A - Process of decarboxylating orthoand para-hydroxy benzoic acids - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Validation & Comparative

Establishing a Melting Point Standard for 5-Acetyl-2,4-dihydroxybenzoic Acid: A Comparative Guide

For researchers, scientists, and professionals in drug development, the physical and chemical characterization of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The melting point is a fundamental thermodynamic property that serves as a primary indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, whereas the presence of impurities typically leads to a depression and broadening of the melting range.[1] This guide addresses the critical need for a standardized melting point for pure 5-Acetyl-2,4-dihydroxybenzoic acid (CAS Number: 62908-65-0), a compound for which a definitive standard is not yet well-established in publicly accessible literature.

This document provides a comprehensive framework for determining a reliable melting point standard for 5-Acetyl-2,4-dihydroxybenzoic acid. We will detail a robust protocol for melting point determination, benchmarked against United States Pharmacopeia (USP) standards, and a comparative High-Performance Liquid Chromatography (HPLC) method for the orthogonal assessment of purity. The causality behind each experimental choice is explained to ensure a self-validating and reproducible system.

The Challenge: Absence of a Definitive Melting Point Standard

A thorough review of chemical supplier databases and scientific literature reveals a lack of a consistently reported melting point for pure 5-Acetyl-2,4-dihydroxybenzoic acid. While melting points of structurally similar dihydroxybenzoic acid isomers are documented, these serve only as estimates. This absence of a reliable standard necessitates a rigorous, in-house determination to ensure material quality and consistency in research and development.

Table 1: Melting Points of Structurally Related Dihydroxybenzoic Acid Isomers

| Compound Name | CAS Number | Reported Melting Point (°C) |

| 2,4-Dihydroxybenzoic acid | 89-86-1 | 218 - 227 |

| 2,5-Dihydroxybenzoic acid | 490-79-9 | ~203 (decomposes) |

| 5-Acetyl-2-hydroxybenzoic acid | 13110-96-8 | 213 - 217 |

Note: The data in this table is compiled from various chemical suppliers and databases and should be used for reference only.

Establishing the Standard: A Two-Pronged Approach

To establish a trustworthy melting point standard, it is crucial to couple the thermal analysis with a high-resolution separation technique to confirm the purity of the sample being analyzed. A depressed melting range is a direct indicator of impurities, and without a purity assessment, the melting point value is unreliable.

Our recommended workflow involves two key experimental stages:

-

Purity Confirmation by High-Performance Liquid Chromatography (HPLC): To ensure the sample of 5-Acetyl-2,4-dihydroxybenzoic acid is of high purity (e.g., >99.5%).

-

Melting Point Determination by Capillary Method: Following the principles outlined in USP General Chapter <741>, to accurately determine the melting range.[2][3][4]

Caption: Workflow for Establishing a Melting Point Standard.

Experimental Protocols

Protocol 1: Purity Determination by HPLC

Rationale: Reversed-phase HPLC is a powerful technique for separating and quantifying impurities in aromatic carboxylic acids.[5][6] The chosen method provides excellent resolution for potential impurities such as starting materials or side-products from the synthesis of 5-Acetyl-2,4-dihydroxybenzoic acid. The method validation should be performed in accordance with ICH Q2(R1) guidelines.[7][8][9]

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Phosphoric acid)

-

5-Acetyl-2,4-dihydroxybenzoic acid sample

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., a gradient of 20-80% Acetonitrile) with 0.1% Formic acid. The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 5-Acetyl-2,4-dihydroxybenzoic acid in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is determined by the area percentage of the main peak. For establishing a primary standard, the purity should be ≥99.5%.

Protocol 2: Melting Point Determination (Capillary Method)

Rationale: The capillary method is a well-established and pharmacopeially accepted technique for melting point determination.[10][11] It relies on visual observation of the phase transition from solid to liquid. For higher accuracy and as an alternative, Differential Scanning Calorimetry (DSC) can be used, which measures the heat flow difference between a sample and a reference as a function of temperature.[12][13][14]

Instrumentation and Reagents:

-

Melting point apparatus with a calibrated thermometer or temperature sensor

-

Capillary tubes (0.8-1.2 mm internal diameter)

-

5-Acetyl-2,4-dihydroxybenzoic acid sample (confirmed as high purity by HPLC)

Procedure:

-

Sample Preparation: Finely powder a small amount of the dried 5-Acetyl-2,4-dihydroxybenzoic acid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[15]

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating Rate:

-

Initially, a rapid heating rate (e.g., 10 °C/min) can be used to determine an approximate melting range.

-

For the accurate determination, use a new capillary with a fresh sample. Heat to a temperature approximately 10 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample and the thermometer.[11]

-

-

Observation and Recording:

-

T1 (Onset of Melting): Record the temperature at which the first drop of liquid is observed.

-

T2 (Completion of Melting): Record the temperature at which the last solid particle melts.

-

-

Reporting: The melting point is reported as the range T1 - T2. For a pure substance, this range should be narrow (≤ 1 °C). The determination should be performed in triplicate to ensure reproducibility.

Interpretation and Comparison

-

Purity and Melting Point Correlation: A narrow melting range (e.g., 0.5-1.0 °C) obtained from a sample with >99.5% purity by HPLC provides a high degree of confidence in the determined value as a standard.

-

Comparison with DSC: If available, DSC provides a more automated and quantitative measure of the melting process. The onset temperature from the DSC endotherm can be correlated with T1, and the peak of the endotherm is often reported as the melting point.[16][17] This provides an excellent orthogonal method for confirming the capillary melting point determination.

-

Inter-laboratory Comparison: For the ultimate establishment of a global standard, an inter-laboratory study using the same batch of highly purified material would be the final validation step.

Conclusion

References

-

United States Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

-

Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

-

Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). <741> Melting Range or Temperature. USP-NF. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

-

SKZ Industrial. (n.d.). Differential Scanning Calorimetry DSC Analysis Explained. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Seven Star Pharma. (n.d.). Differential Scanning Calorimeter (DSC). Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Prasad Kuppa, R. (2021). Melting point testing as per USP 741. YouTube. Retrieved from [Link]

-

Northampton Area School District. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Retrieved from [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

-

PubMed Central. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. uspbpep.com [uspbpep.com]

- 3. â©741⪠Melting Range or Temperature [doi.usp.org]

- 4. scribd.com [scribd.com]

- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. fda.gov [fda.gov]

- 9. database.ich.org [database.ich.org]

- 10. thinksrs.com [thinksrs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. news-medical.net [news-medical.net]

- 13. veeprho.com [veeprho.com]

- 14. skztester.com [skztester.com]

- 15. mt.com [mt.com]

- 16. sevenstarpharm.com [sevenstarpharm.com]

- 17. hitachi-hightech.com [hitachi-hightech.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.